molecular formula C10H13NO2S B183135 2-Methyl-1-(methylsulfonyl)indoline CAS No. 66929-70-2

2-Methyl-1-(methylsulfonyl)indoline

Cat. No.: B183135
CAS No.: 66929-70-2
M. Wt: 211.28 g/mol
InChI Key: INAAAWAHHXNOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(methylsulfonyl)indoline is a sulfonated indoline derivative characterized by a methyl group at the 2-position of the indoline scaffold and a methylsulfonyl (-SO₂CH₃) substituent at the 1-position. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which enhances its reactivity in cross-coupling reactions and nucleophilic substitutions.

Properties

CAS No.

66929-70-2

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-methyl-1-methylsulfonyl-2,3-dihydroindole

InChI

InChI=1S/C10H13NO2S/c1-8-7-9-5-3-4-6-10(9)11(8)14(2,12)13/h3-6,8H,7H2,1-2H3

InChI Key

INAAAWAHHXNOPL-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Analogs and Their Substitution Patterns
Compound Name Substituents Key Features Reference
2-Methylindoline 2-CH₃, 1-H Base scaffold; bp 228–229°C, used as a precursor for functionalization
1-(Methylsulfonyl)-5-boronate-indoline 1-SO₂CH₃, 5-B(OR)₂ Boronate ester enables Suzuki-Miyaura coupling; versatile synthetic intermediate
5-Bromo-3-methyl-1-(methylsulfonyl)indoline 1-SO₂CH₃, 3-CH₃, 5-Br Bromine enhances electrophilic reactivity; trichloroethyl group stabilizes structure
2-[2-(Methylsulfonyl)ethyl]isoindoline-1,3-dione Methylsulfonyl-ethyl side chain Pharmaceutical intermediate; planar isoindoline ring system

Key Observations :

  • The methylsulfonyl group at the 1-position in 2-Methyl-1-(methylsulfonyl)indoline distinguishes it from simpler analogs like 2-Methylindoline, which lacks this electron-withdrawing group .
  • The boronate-substituted analog (CAS 1132944-44-5) demonstrates enhanced utility in cross-coupling reactions compared to the target compound, highlighting the impact of boronate functionalization .
Regioselectivity in Sulfone Derivatives

demonstrates that sulfone nucleophiles preferentially attack the ortho-position of phenolic groups in bis-Michael acceptors, a trend that may extend to indoline systems. For this compound, the sulfonyl group likely directs subsequent substitutions to the 3- or 5-positions of the indoline ring, similar to the regioselectivity observed in 5-(methylsulfonyl)phenol derivatives .

Enzymatic Oxidation Behavior

DNT dioxygenase oxidizes indoline to indole, but the presence of a methylsulfonyl group in this compound may hinder this process. In contrast, unsubstituted indoline derivatives are fully converted to indole and indigo by NDO (naphthalene dioxygenase) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (Inferred) Indolin-2-one (Reference) 2-Methylindoline (Reference)
Molecular Weight ~209 g/mol 133.15 g/mol 133.19 g/mol
Boiling Point Not reported Not reported 228–229°C
LogP (Lipophilicity) Higher (due to -SO₂CH₃) 1.24 (experimental) 1.02
Solubility Low in water (sulfonyl group reduces polarity) Moderate in polar solvents Moderate in organic solvents

Notes:

  • Indolin-2-one, a related scaffold, exhibits higher solubility in polar solvents due to its ketone group, contrasting with the sulfonated analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.